molecular formula C9H6BrNO B12360432 6-bromo-6H-quinolin-4-one

6-bromo-6H-quinolin-4-one

Cat. No.: B12360432
M. Wt: 224.05 g/mol
InChI Key: ANVJLLDJRAGHJW-UHFFFAOYSA-N
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Description

6-Bromo-6H-quinolin-4-one is a brominated quinolinone derivative characterized by a bicyclic aromatic system with a ketone group at the 4-position and a bromine substituent at the 6-position. This scaffold serves as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors, fluorescent probes, and bioactive molecules due to its capacity for further functionalization .

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

6-bromo-6H-quinolin-4-one

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-6H

InChI Key

ANVJLLDJRAGHJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=O)C2=CC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-6H-quinolin-4-one can be achieved through various methods. One common approach involves the bromination of 6H-quinolin-4-one using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-bromo-6H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-bromo-6H-quinolin-4-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-6H-quinolin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-6H-quinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 6-bromo-6H-quinolin-4-one, differing in substituents, ring saturation, or functional groups. These variations significantly influence their physicochemical properties, synthetic accessibility, and applications.

Key Observations:

Ring Saturation: Dihydro derivatives (e.g., 6-bromo-2,3-dihydroquinolin-4(1H)-one) exhibit reduced conjugation, altering electronic properties and reactivity compared to fully aromatic analogs .

Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry .

Synthetic Accessibility: One-step protocols (e.g., ’s 83% yield for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) highlight the efficiency of nucleophilic aromatic substitution for functionalizing the quinolinone core .

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